B1578827 Amyloid-Forming Peptide GNNQQNY

Amyloid-Forming Peptide GNNQQNY

カタログ番号: B1578827
分子量: 836.8
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amyloid-Forming Peptide GNNQQNY is a useful research compound. Molecular weight is 836.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural Characterization

Nuclear Magnetic Resonance (NMR) Studies

Recent studies have utilized magic angle spinning (MAS) NMR to characterize the structure of GNNQQNY fibrils. This research revealed that the peptide exists in three distinct conformations within fibrillar samples, primarily adopting an extended β-sheet structure. The MAS NMR data indicate notable differences between the fibrillar and crystalline forms of GNNQQNY, suggesting a complex structural behavior that could influence its aggregation properties .

X-ray Crystallography

The atomic-level structure of GNNQQNY has been elucidated through X-ray crystallography, providing insights into its self-assembly mechanisms. The findings demonstrate that this small peptide can drive the entire Sup35 protein to form amyloid fibrils, highlighting its critical role in prion biology .

Aggregation Dynamics

Kinetics of Amyloid Aggregation

GNNQQNY has been extensively studied for its aggregation kinetics. Computational models indicate that the aggregation follows classical nucleation theory (CNT), with critical nucleus sizes varying based on temperature conditions. The peptide's ability to form stable oligomers underlies its potential as a model system for studying amyloid diseases .

Prion-Like Properties

GNNQQNY exhibits prion-like aggregation behavior, which is crucial for understanding prion infectivity. The early formation of small fibril-like aggregates is a significant factor in prion diseases, making GNNQQNY a valuable model for studying these mechanisms .

Therapeutic Implications

Drug Development

Research into GNNQQNY has implications for drug development targeting amyloid-related diseases. Its aggregation behavior can inform the design of inhibitors that prevent amyloid formation. For instance, studies have explored conjugates of GNNQQNY with aggregation-induced emission properties, potentially leading to novel therapeutic agents .

Neurodegenerative Disease Research

Given its association with neurodegenerative diseases such as Alzheimer's and Parkinson's, GNNQQNY serves as a critical model for understanding amyloid pathology. Investigations into its aggregation mechanisms may yield insights into disease progression and potential intervention strategies .

Summary of Findings

The following table summarizes key findings related to the applications of GNNQQNY:

Application Area Key Findings
Structural Characterization- Exists in three conformations; primarily β-sheet structure
- Significant structural differences between fibrillar and crystalline forms
Aggregation Dynamics- Follows classical nucleation theory; critical nucleus sizes vary with temperature
- Exhibits prion-like properties relevant to disease mechanisms
Therapeutic Implications- Potential for drug development targeting amyloid diseases
- Insights into neurodegenerative disease mechanisms and interventions

特性

分子量

836.8

配列

GNNQQNY

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。